
2-(1H-indol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can provide important information about its reactivity and behavior under various conditions. Unfortunately, specific physical and chemical properties for 2-(1H-indol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone are not available in the current resources.Scientific Research Applications
Indole Derivatives in Drug Research
Indole derivatives have been extensively studied for their therapeutic potential across a range of diseases. For instance, indolylarylsulfones are potent inhibitors of the human immunodeficiency virus type 1 non-nucleoside reverse transcriptase, showcasing the potential of indole derivatives in antiviral therapy (Valeria Famiglini & R. Silvestri, 2018). Furthermore, cardiovascular activity has been observed in compounds incorporating indole along with oxadiazole, azetidinone, and thiazolidinone moieties, indicating their importance in cardiovascular drug development (Navneet Singh, R. Aggarwal, & C. P. Singh, 2014).
Fungal Metabolites and Biological Activities
Azaphilones, a class of compounds found in fungi, exhibit a wide range of biological activities, including antimicrobial, antifungal, and antiviral effects. These activities highlight the potential for compounds like 2-(1H-indol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone in the development of new antimicrobial agents (N. Osmanova, W. Schultze, & N. Ayoub, 2010).
Antitumor Activity
Pyrrolobenzimidazoles, compounds related to indole derivatives, have shown promising antitumor activity, indicating the potential for indole-based compounds in cancer treatment. The specific mechanisms and activities of these compounds provide insight into how this compound might be applied in oncological research (E. B. Skibo, 1998).
Intermediary Metabolism and Nutritional Influence
Isoacids, including isobutylsulfonyl compounds, play a role in ruminant nutrition and metabolism. Their influence on microbial fermentation and intermediary metabolism suggests potential research applications in animal science and nutrition (J. Andries, F. Buysse, D. Brabander, & B. Cottyn, 1987).
Safety and Hazards
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12(2)11-23(21,22)14-9-19(10-14)17(20)7-13-8-18-16-6-4-3-5-15(13)16/h3-6,8,12,14,18H,7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFSBORCDBYQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2561958.png)
![(2-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2561959.png)
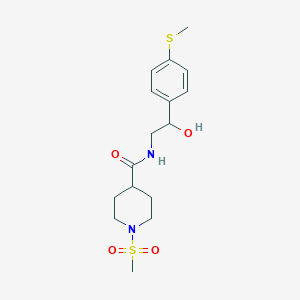
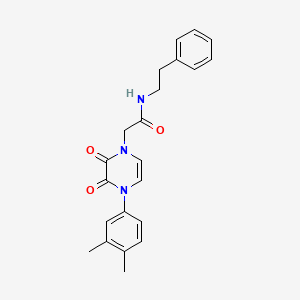
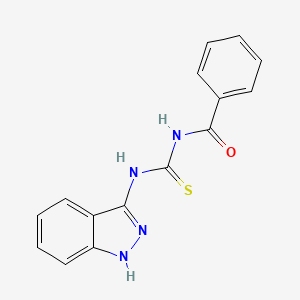
![9-(3,5-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2561968.png)
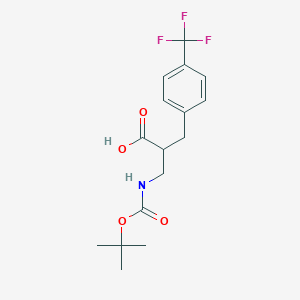
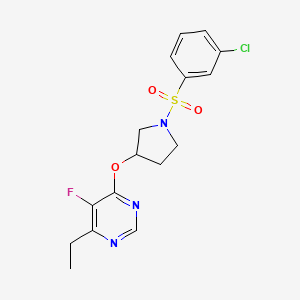
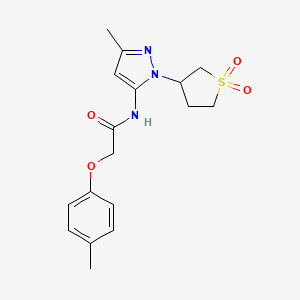
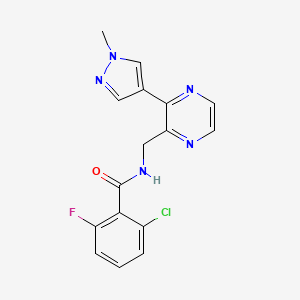
![Ethyl 2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2561973.png)
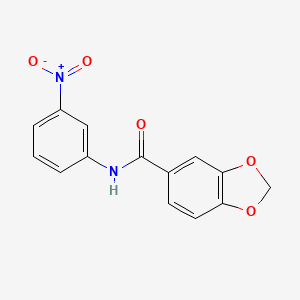
![2-(benzylthio)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2561980.png)
